REACTION_CXSMILES
|
[Na+].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]([S:22]([OH:25])(=[O:24])=[O:23])[CH:7]=[C:8]2[C:13]=1[C:12]([S:14]([O-:17])(=[O:16])=[O:15])=[CH:11][C:10]([S:18]([O-:21])(=[O:20])=[O:19])=[CH:9]2.[OH-].[Na+]>O>[NH2:3][C:4]1[CH:5]=[C:6]([S:22]([OH:25])(=[O:24])=[O:23])[CH:7]=[C:8]2[C:13]=1[C:12]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:11][C:10]([S:18]([OH:21])(=[O:19])=[O:20])=[CH:9]2 |f:0.1.2,3.4|
|
Name
|
8-amino-1,3,6-naphthalenetrisulfonic acid disodium salt
|
Quantity
|
51.2 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].NC=1C=C(C=C2C=C(C=C(C12)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was slowly diluted with 400 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ether and dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C2C=C(C=C(C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |